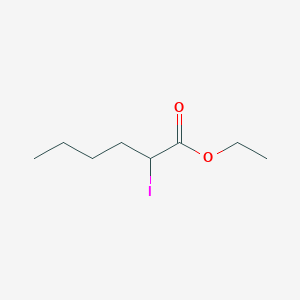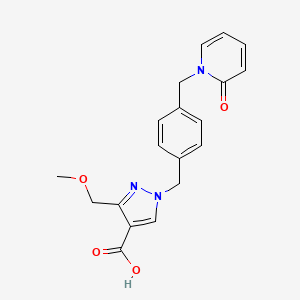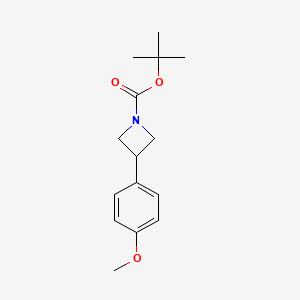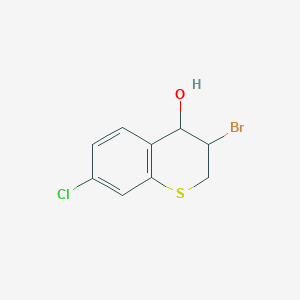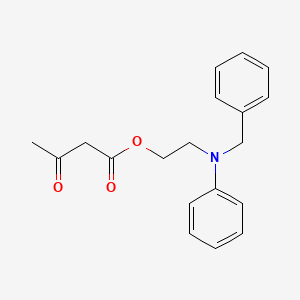
2-(Benzylphenylamino)ethyl acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylphenylamino)ethyl acetoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylphenylamino)ethyl acetoacetate typically involves the reaction of ethyl acetoacetate with benzylphenylamine. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The general reaction scheme is as follows:
Formation of Enolate: Ethyl acetoacetate is deprotonated by sodium ethoxide to form an enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to the benzylphenylamine, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylphenylamino)ethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(Benzylphenylamino)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzylphenylamino)ethyl acetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler β-keto ester used in similar synthetic applications.
Methyl acetoacetate: Another β-keto ester with similar reactivity but different physical properties.
Diethyl malonate: Used in malonic ester synthesis, similar to acetoacetic ester synthesis.
Uniqueness
2-(Benzylphenylamino)ethyl acetoacetate is unique due to the presence of the benzylphenylamino group, which imparts specific reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-(N-benzylanilino)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C19H21NO3/c1-16(21)14-19(22)23-13-12-20(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3 |
InChI-Schlüssel |
HJMWPPKSBZIXHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


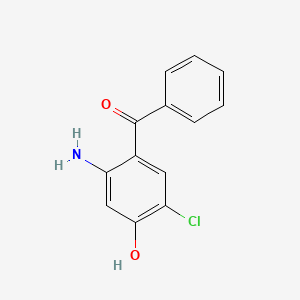
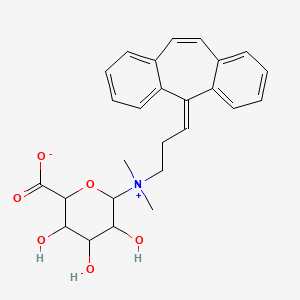
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
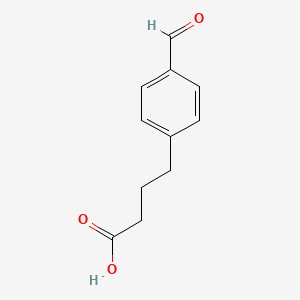
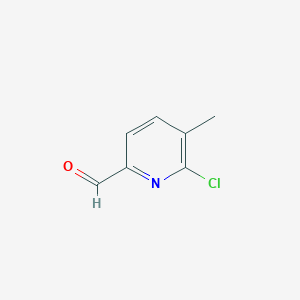
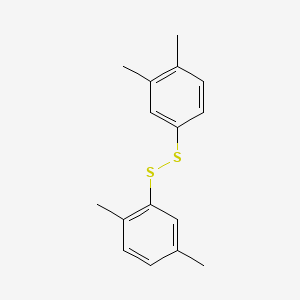
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
